molecular formula C19H24N4OS B2469633 N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-15-4

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2469633
CAS No.: 852133-15-4
M. Wt: 356.49
InChI Key: FXSICCJRYBATBE-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the imidazo[2,1-b][1,3]thiazole core with diethylaminoethyl halides in the presence of a base, such as potassium carbonate.

    Addition of the Phenyl Group:

    Formation of the Carboxamide Group: This step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group or the phenyl group using nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Substituted imidazo[2,1-b][1,3]thiazoles with various functional groups.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the diethylaminoethyl and carboxamide groups, resulting in different biological activity.

    3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole: Lacks the diethylaminoethyl and carboxamide groups, resulting in different chemical reactivity.

    N-[2-(diethylamino)ethyl]-imidazo[2,1-b][1,3]thiazole-2-carboxamide: Lacks the phenyl group, affecting its electronic properties and biological activity.

Uniqueness

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its combination of functional groups, which confer specific electronic properties, chemical reactivity, and biological activity

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-4-22(5-2)12-11-20-18(24)17-14(3)23-13-16(21-19(23)25-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSICCJRYBATBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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